4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride
Overview
Description
“4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C11H10ClNO3S and a molecular weight of 271.72 . It is used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride” consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The exact 3D structure is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving “4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride” are not detailed in the search results. It’s worth noting that this compound is used as a synthetic building block, suggesting it participates in various chemical reactions .Physical And Chemical Properties Analysis
The melting point of “4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride” is 109°C, and its predicted boiling point is 377.8±42.0°C . Its molecular weight is 271.72 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
The isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol is synthesized and characterized by spectroscopy . The structure is further determined by single crystal X-ray diffraction . This compound is used in the study of crystal structures and the development of new synthetic methods .
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s used in the field of drug discovery due to its significant biological interests .
Photochromic Reactivity
This compound has been used in the study of photochromic reactivity both in solution and in PMMA film . It’s used in the development of materials with photoconversion properties .
Fluorescence Switch
The compound has been used in fluorescence switch and kinetics experiments in acetonitrile solution . It’s used in the development of materials with fluorescence switching properties .
Inhibitory Effects on BRD4
The compound has been used in the synthesis of compounds for their inhibitory effects on BRD4 . BRD4 is a protein that plays a key role in several biological processes, including cell growth, inflammation, and cancer progression .
Optical Recording Property
The compound has been investigated for its optical recording property . This makes it a potential candidate for use in the development of optical storage devices .
properties
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-7-11(8(2)16-13-7)9-3-5-10(6-4-9)17(12,14)15/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYNNCTYXNVRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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